

GSK926: A Technical Guide to its Selectivity Profile Against Histone Methyltransferases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK926

Cat. No.: B15586644

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of **GSK926**, a potent and selective inhibitor of the histone methyltransferase EZH2. The information presented herein is compiled from primary research and is intended to serve as a comprehensive resource for professionals in the fields of oncology, epigenetics, and drug discovery.

Executive Summary

GSK926 is a small molecule inhibitor that demonstrates high potency and selectivity for the histone H3-lysine 27 (H3K27) methyltransferase EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). As a S-adenosylmethionine (SAM)-competitive inhibitor, **GSK926** effectively blocks the catalytic activity of EZH2, leading to a reduction in H3K27 methylation and subsequent modulation of gene expression. This guide details the quantitative selectivity of **GSK926** against a panel of other histone methyltransferases (HMTs), provides the experimental protocols used for these determinations, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile

The selectivity of **GSK926** has been rigorously evaluated against a panel of SAM-utilizing methyltransferases. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, demonstrating the compound's potent and specific activity against EZH2.

Methyltransferase	GSK926 IC50 (μM)	Selectivity vs. EZH2 (-fold)
EZH2	0.02	1
EZH1	2.5	125
CARM1 (PRMT4)	>50	>2500
G9a	>50	>2500
SETD7	>50	>2500
PRMT1	>50	>2500
PRMT3	>50	>2500
PRMT5	>50	>2500
PRMT6	>50	>2500
SETD2	>50	>2500
SUV39H2	>50	>2500
MLL1	>50	>2500
SMYD2	>50	>2500
SMYD3	>50	>2500

Data compiled from Verma et al., ACS Medicinal Chemistry Letters, 2012, 3(12), 1091-1096.[1]
[2][3][4]

Experimental Protocols

The determination of the inhibitory activity of **GSK926** was conducted using a biochemical assay with a purified five-component PRC2 complex.

EZH2 Biochemical Inhibition Assay

Objective: To determine the IC50 value of **GSK926** against the purified human PRC2 complex.

Materials:

- Enzyme: Purified recombinant human five-component PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2).
- Substrate: Histone H3 peptide (biotinylated).
- Cofactor: S-[3H]-adenosyl-L-methionine ([3H]-SAM).
- Inhibitor: **GSK926**.
- Assay Buffer: Tris-HCl buffer (pH 8.0) containing DTT, MgCl₂, and Tween-20.
- Detection: Streptavidin-coated scintillation proximity assay (SPA) beads.

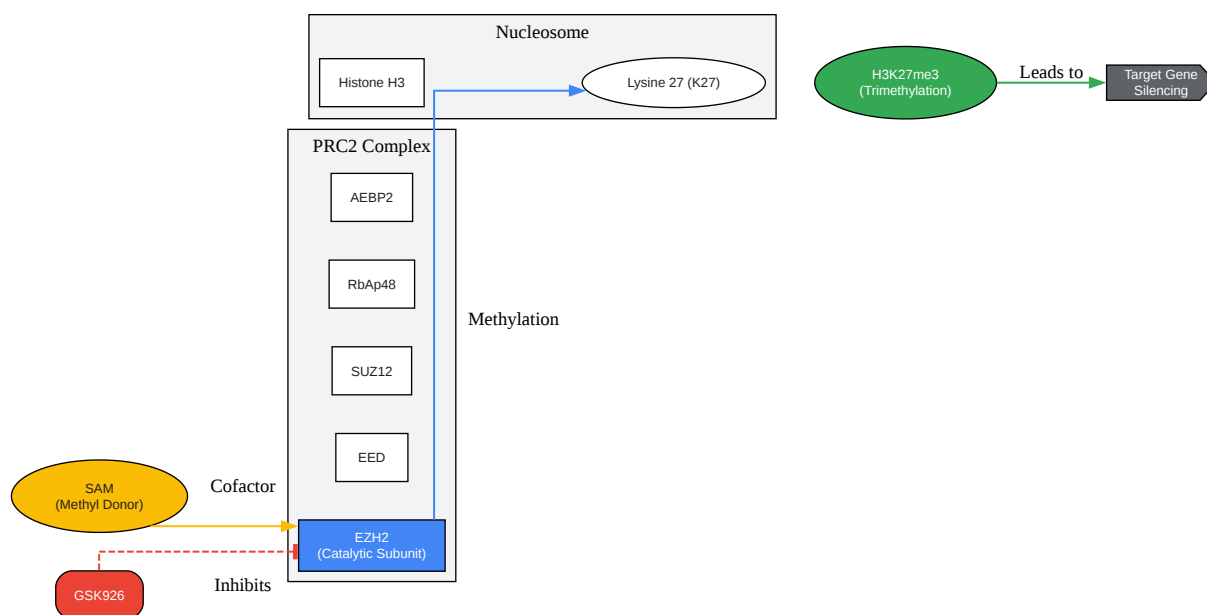
Procedure:

- The PRC2 enzyme, histone H3 peptide substrate, and varying concentrations of **GSK926** were pre-incubated in the assay buffer.
- The enzymatic reaction was initiated by the addition of [3H]-SAM.
- The reaction was allowed to proceed for a defined period at a controlled temperature.
- The reaction was quenched by the addition of excess unlabeled SAM.
- Streptavidin-coated SPA beads were added to the reaction mixture to capture the biotinylated, [3H]-methylated histone H3 peptide.
- The radioactivity was quantified using a scintillation counter.
- IC₅₀ values were calculated by fitting the data to a four-parameter equation.

Visualizations

EZH2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical function of the PRC2 complex in gene silencing and the mechanism of action for **GSK926**.

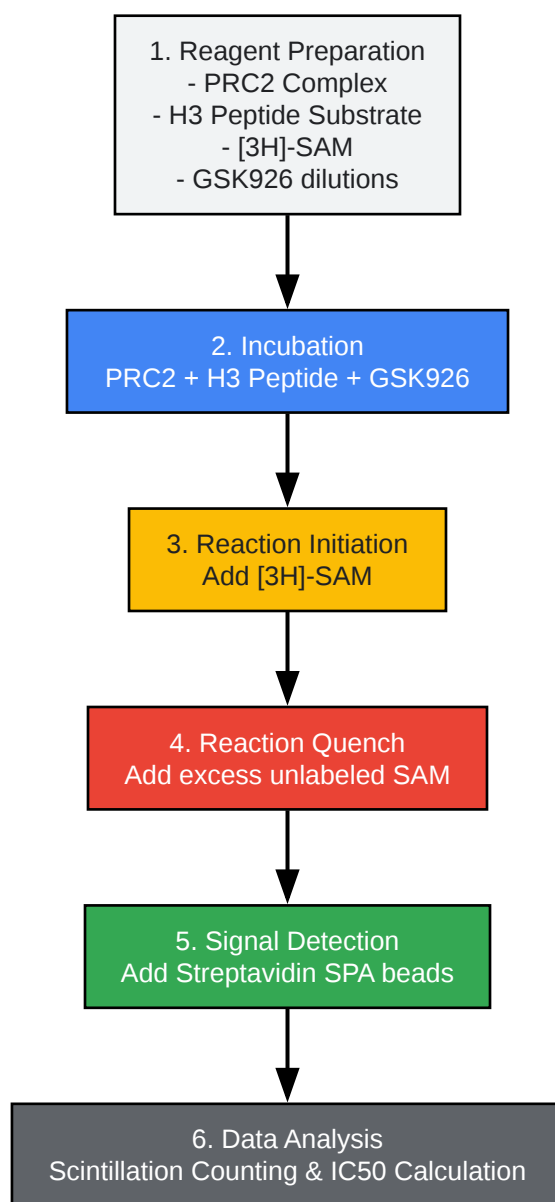


[Click to download full resolution via product page](#)

Caption: EZH2-mediated gene silencing and **GSK926** inhibition.

Experimental Workflow for HMT Inhibition Assay

The following diagram outlines the key steps in the biochemical assay used to determine the selectivity profile of **GSK926**.



[Click to download full resolution via product page](#)

Caption: Workflow for the HMT biochemical inhibition assay.

Conclusion

GSK926 is a highly potent and selective inhibitor of EZH2, demonstrating over 1000-fold selectivity against a broad range of other histone methyltransferases, with the exception of the highly homologous EZH1, against which it still maintains a 125-fold selectivity.^[1] This robust selectivity profile, established through rigorous biochemical assays, underscores the value of **GSK926** as a chemical probe for studying the biological functions of EZH2 and as a promising

therapeutic candidate for cancers characterized by EZH2 dysregulation. The detailed experimental protocols and illustrative diagrams provided in this guide offer a comprehensive resource for researchers working with this and other HMT inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSK926 | EZH2抑制剂 | MCE [medchemexpress.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK926: A Technical Guide to its Selectivity Profile Against Histone Methyltransferases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586644#gsk926-selectivity-profile-against-other-hmts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com